molecular formula C5H2BrIO2S B2504160 4-Bromo-5-iodothiophene-2-carboxylic acid CAS No. 2385445-19-0

4-Bromo-5-iodothiophene-2-carboxylic acid

Cat. No.: B2504160
CAS No.: 2385445-19-0
M. Wt: 332.94
InChI Key: LGAQVIPUCQWGMI-UHFFFAOYSA-N
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Description

4-Bromo-5-iodothiophene-2-carboxylic acid is a complex organic compound with the molecular formula C5H2BrIO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique combination of bromine and iodine substituents, which impart distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-iodothiophene-2-carboxylic acid typically involves halogenation reactions. One common method is the sequential bromination and iodination of thiophene-2-carboxylic acid. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-iodothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction can lead to changes in the aromaticity and electronic structure of the thiophene ring .

Scientific Research Applications

4-Bromo-5-iodothiophene-2-carboxylic acid has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

    Materials Science: It is utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Researchers use it to study the interactions of halogenated compounds with biological systems.

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodothiophene-2-carboxylic acid involves its interaction with molecular targets through its halogen substituents. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards biological targets. These interactions can modulate various biochemical pathways, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-iodothiophene-2-carboxylic acid is unique due to its specific combination of bromine and iodine substituents on the thiophene ring, along with the carboxylic acid functional group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and various scientific applications.

Properties

IUPAC Name

4-bromo-5-iodothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQVIPUCQWGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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